![molecular formula C17H22N2O4 B2592468 3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide CAS No. 2034539-36-9](/img/structure/B2592468.png)
3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide
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Description
The compound “3-(cyclopropylmethoxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine core, with a cyclopropylmethoxy group at the 3-position, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group attached to the nitrogen of the pyrrolidine ring . The exact 3D structure and conformation would depend on the specific stereochemistry of the compound, which isn’t indicated in the name.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether, amide, and cyclopropyl groups. The ether could potentially undergo reactions with strong acids or bases, and the amide could participate in hydrolysis or condensation reactions .Mechanism of Action
Future Directions
The future research directions for this compound would likely depend on its biological activity and potential applications. If it shows promise as a therapeutic agent, for example, further studies could be conducted to optimize its activity, reduce any side effects, and determine the most effective delivery methods .
properties
IUPAC Name |
3-(cyclopropylmethoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-17(19-6-5-14(10-19)23-11-12-1-2-12)18-13-3-4-15-16(9-13)22-8-7-21-15/h3-4,9,12,14H,1-2,5-8,10-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPRGSUACWFFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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